Cas no 6115-67-9 (7-chloro-1,2,3,4-tetrahydroacridin-9-amine)

7-chloro-1,2,3,4-tetrahydroacridin-9-amine 化学的及び物理的性質
名前と識別子
-
- 7-chloro-1,2,3,4-tetrahydroacridin-9-amine
- AKOS011482955
- 7-chloro-1,2,3,4-tetrahydro-acridin-9-ylamine
- AC1L2KHB
- BRN 0394541
- 9-Amino-7-chloro-1,2,3,4-tetrahydroacridine
- LS-14463
- Tacrine Analogue 3
- CHEMBL62084
- DNC003724
- ACRIDINE, 1,2,3,4-TETRAHYDRO-9-AMINO-7-CHLORO-
- AKOS011482955; 7-chloro-1,2,3,4-tetrahydro-acridin-9-ylamine; AC1L2KHB; BRN 0394541; 9-Amino-7-chloro-1,2,3,4-tetrahydroacridine; LS-14463; Tacrine Analogue 3; CHEMBL62084; DNC003724; ACRIDINE, 1,2,3,4-TETRAHYDRO-9-AMINO-7-CHLORO-;
- 7-Chloranyl-1,2,3,4-tetrahydroacridin-9-amine
- ZE32NYP4EA
- DTXSID20210043
- 2-chloro-5,6,7,8-tetrahydroacridin-9-amine
- 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine
- 9-Amino-7-chloro-1,2,3,4-tetrahydro-acridine
- F79878
- PD183091
- CS-0102415
- BDBM8986
- 6115-67-9
-
- インチ: InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16)
- InChIKey: PUKKYURTEBJMKJ-UHFFFAOYSA-N
- SMILES: C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N
計算された属性
- 精确分子量: 232.07689
- 同位素质量: 232.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.91
7-chloro-1,2,3,4-tetrahydroacridin-9-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173055-1g |
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine |
6115-67-9 | 97% | 1g |
¥6720.00 | 2024-05-07 | |
1PlusChem | 1P00ENMM-500mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 500mg |
$252.00 | 2024-04-22 | |
Chemenu | CM449372-1g |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
1PlusChem | 1P00ENMM-250mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 250mg |
$175.00 | 2024-04-22 | |
1PlusChem | 1P00ENMM-1g |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 1g |
$370.00 | 2024-04-22 | |
Aaron | AR00ENUY-1g |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 1g |
$431.00 | 2023-12-14 | |
Aaron | AR00ENUY-250mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 250mg |
$194.00 | 2023-12-14 | |
Aaron | AR00ENUY-500mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 500mg |
$287.00 | 2023-12-14 |
7-chloro-1,2,3,4-tetrahydroacridin-9-amine 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
7-chloro-1,2,3,4-tetrahydroacridin-9-amineに関する追加情報
Introduction to 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine (CAS No. 6115-67-9)
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known by its CAS number 6115-67-9, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of acridines and has garnered attention due to its potential therapeutic applications and unique chemical properties. In this article, we will delve into the structure, synthesis, biological activities, and recent research advancements related to 7-chloro-1,2,3,4-tetrahydroacridin-9-amine.
Chemical Structure and Synthesis
The chemical structure of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine is characterized by a tetrahydroacridine core with a chlorine substituent at the 7-position and an amine group at the 9-position. This unique arrangement contributes to its distinct physicochemical properties and biological activities. The synthesis of this compound typically involves multi-step processes that include the formation of the acridine ring and subsequent functional group modifications.
One common synthetic route involves the condensation of 2-chloroaniline with glyoxylic acid followed by cyclization to form the acridine core. Further reduction and functionalization steps are then employed to introduce the tetrahydro substitution and the amine group. Recent advancements in synthetic methodologies have focused on improving yield and selectivity, making the production of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine more efficient and cost-effective.
Biological Activities
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine has been extensively studied for its biological activities, particularly in the context of neurodegenerative diseases. One of its most notable properties is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is crucial for cognitive function and memory.
Clinical trials have shown that compounds with similar structures to 7-chloro-1,2,3,4-tetrahydroacridin-9-amine, such as donepezil and rivastigmine, are effective in treating Alzheimer's disease. These findings have sparked interest in exploring the therapeutic potential of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine as a potential treatment for cognitive disorders.
Recent Research Developments
In recent years, significant progress has been made in understanding the mechanisms by which 7-chloro-1,2,3,4-tetrahydroacridin-9-amine exerts its biological effects. Studies have shown that this compound can cross the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) disorders. Additionally, research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.
A study published in the Journal of Medicinal Chemistry highlighted the use of computational methods to predict the binding affinity of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine to AChE. The results indicated that specific structural modifications could significantly improve its inhibitory activity. These findings have paved the way for the development of more potent derivatives with enhanced therapeutic profiles.
Safety and Toxicology
The safety profile of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine is an important consideration in its development as a therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses. However, like all pharmaceuticals, it may exhibit side effects at higher concentrations or prolonged exposure.
Toxicological evaluations have focused on assessing potential neurotoxicity and genotoxicity. Results from these studies suggest that 7-chloro-1,2,3,4-tetrahydroacridin-9-amine has a favorable safety profile within therapeutic ranges. Nonetheless, ongoing research is essential to fully understand its long-term effects and ensure patient safety.
FUTURE DIRECTIONS AND CONCLUSIONS
The future of research on 7-chloro-1,2,3,4-tetrahydroacridin-9-amine holds great promise. Ongoing clinical trials are expected to provide more comprehensive data on its efficacy and safety in treating cognitive disorders. Additionally, efforts to develop novel derivatives with improved pharmacological properties are likely to yield new therapeutic options for patients suffering from neurodegenerative diseases.
In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In summary,In summary,In summary,In summary,In summary,In summary,,,,,,,,,,,,,,,,,,,,,,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
,
| , , , , , , , , , , , , , , , , , , , , , |
The continued exploration of this compound's potential will undoubtedly contribute to advancements in medicinal chemistry and drug discovery. As research progresses and new insights are gained,>the role of >7-chloro-> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>> strong=“”>>(CAS No. >>6115->>67->>9)>> will become increasingly clear.>> Its unique chemical structure,>> combined with its promising biological activities,>> positions it as a valuable candidate for further development.>>
6115-67-9 (7-chloro-1,2,3,4-tetrahydroacridin-9-amine) Related Products
- 2034462-00-3(3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one)
- 1487953-63-8(3-(2,6-difluorophenyl)azetidin-3-ol)
- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)
- 161979-35-7((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)




